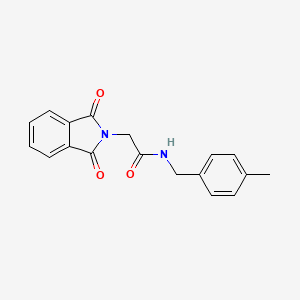
N'-(tert-butyl)-N,N-diisopropylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N,N-diisopropylterephthalamide, commonly known as Boc-DIPT, is a chemical compound that is widely used in scientific research. It is a derivative of terephthalic acid and is used as a protecting group in the synthesis of peptides and other organic compounds.
Wirkmechanismus
Boc-DIPT acts as a protecting group by attaching to the amino group of an amino acid. This prevents the amino acid from reacting with other reagents during the synthesis process. Boc-DIPT can be removed from the amino acid by treatment with an acid, such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects:
Boc-DIPT has no known biochemical or physiological effects. It is used solely as a protecting group in the synthesis of peptides and other organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-DIPT as a protecting group has several advantages. It is easy to attach and remove, and it is compatible with a wide range of reagents and solvents. Boc-DIPT is also relatively stable, which makes it useful in the synthesis of long peptides and proteins.
However, there are also some limitations to the use of Boc-DIPT. It is not compatible with certain reagents, such as strong acids and bases, which can lead to unwanted side reactions. Boc-DIPT can also be difficult to remove from certain amino acids, which can lead to incomplete deprotection and the formation of unwanted side products.
Zukünftige Richtungen
There are several future directions for the use of Boc-DIPT in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove than Boc-DIPT. Another area of interest is the use of Boc-DIPT in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.
Conclusion:
In conclusion, Boc-DIPT is a widely used protecting group in scientific research. It is easy to attach and remove, and it is compatible with a wide range of reagents and solvents. Boc-DIPT has no known biochemical or physiological effects, and it is used solely as a protecting group in the synthesis of peptides and other organic compounds. While there are some limitations to the use of Boc-DIPT, it remains a valuable tool in the field of organic synthesis.
Synthesemethoden
The synthesis of Boc-DIPT involves the reaction of terephthalic acid with tert-butylamine and diisopropylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of Boc-DIPT, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Boc-DIPT is widely used in scientific research as a protecting group in the synthesis of peptides and other organic compounds. It is particularly useful in the synthesis of long peptides and proteins, where the presence of multiple amino acids can lead to unwanted side reactions. Boc-DIPT is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Eigenschaften
IUPAC Name |
1-N-tert-butyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12(2)20(13(3)4)17(22)15-10-8-14(9-11-15)16(21)19-18(5,6)7/h8-13H,1-7H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLFCLSCRSVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967528 |
Source


|
| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-81-1 |
Source


|
| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
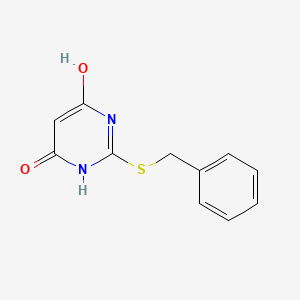
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
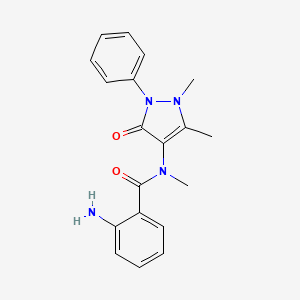
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)

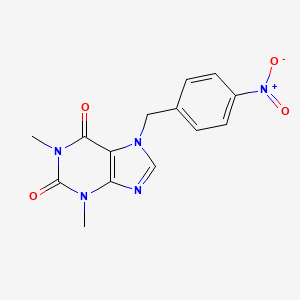
![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)
![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
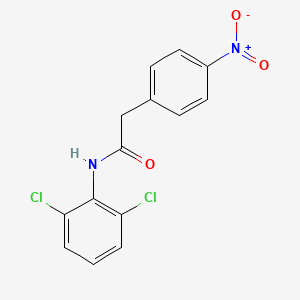
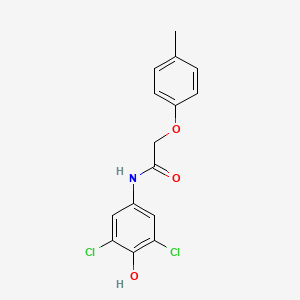
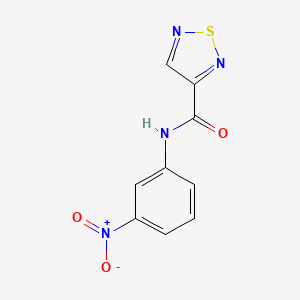
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)
